(3S)-1-[(3-Fluorophenyl)methyl]piperidin-3-amine
Description
Properties
IUPAC Name |
(3S)-1-[(3-fluorophenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c13-11-4-1-3-10(7-11)8-15-6-2-5-12(14)9-15/h1,3-4,7,12H,2,5-6,8-9,14H2/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWLKPPORQFPPZ-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CC=C2)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)CC2=CC(=CC=C2)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(3-Fluorophenyl)methyl]piperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenylmethyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 3-fluorophenylmethyl group. This can be achieved using reagents such as 3-fluorobenzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-[(3-Fluorophenyl)methyl]piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenylmethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(3S)-1-[(3-Fluorophenyl)methyl]piperidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Industrial Applications: It serves as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-1-[(3-Fluorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenylmethyl group enhances its binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Analogs with Varying Aromatic Substituents
(a) Positional Isomers: 3-Fluorophenyl vs. 4-Fluorophenyl
- (3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine (CAS: 1218039-62-3) differs only in the fluorine position (para vs. meta).
(b) Benzyl-Substituted Piperidines
- (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine hydrochloride (CAS: 477600-68-3) replaces the 3-fluorophenyl group with a benzyl moiety and introduces a dimethylamine. Its molecular weight (218.34 g/mol) is slightly higher due to the additional methyl groups .
Pyrrolidine-Based Analogs
- (3S)-1-(2-Chloro-3-fluorobenzyl)pyrrolidin-3-amine (C₁₁H₁₄ClFN₂, MW: 228.69 g/mol) substitutes the piperidine ring with pyrrolidine, reducing ring size and conformational flexibility. The 2-chloro-3-fluorobenzyl group introduces dual halogenation, which may enhance electronic withdrawal effects and influence binding kinetics .
Complex Derivatives with Additional Functional Groups
Several patented compounds feature extended structures:
- N-[(1R,3S)-3-Isopropyl-3-(4-[3-(trifluoromethyl)phenyl]piperidin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine (Example 30, EP 1,763,351 B9): This derivative incorporates a cyclopentyl spacer and a trifluoromethylphenyl-piperidine group, significantly increasing molecular weight (MW: ~500 g/mol) and complexity. Such modifications are designed to improve target selectivity but may reduce oral bioavailability .
- (4aR)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (Example 6, EP 4,374,877 A2): Adds a fused pyrrolo-pyridazine ring and a trifluoromethyl furan, likely targeting kinase inhibition. The extended π-system and polar groups suggest enhanced binding to hydrophobic pockets in enzymes .
Table 1: Key Structural Features and Properties
Table 2: Patent Examples of Advanced Derivatives
Critical Analysis of Substituent Effects
- Fluorine Position: Meta-fluorine (target compound) vs.
- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) impacts conformational flexibility and hydrogen-bonding capacity. Pyrrolidine analogs may favor tighter binding to compact active sites .
- Complex Derivatives : Additions like trifluoromethyl groups or fused rings enhance target affinity but introduce synthetic challenges (e.g., multi-step purifications, lower yields) .
Biological Activity
(3S)-1-[(3-Fluorophenyl)methyl]piperidin-3-amine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the compound's biological activity, focusing on its interactions with various biological targets, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The structure of (3S)-1-[(3-Fluorophenyl)methyl]piperidin-3-amine features a piperidine ring substituted with a 3-fluorophenylmethyl group. The presence of the fluorine atom is significant due to its effects on the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.
1. Dopamine Transporter Affinity
Research indicates that piperidine derivatives, including (3S)-1-[(3-Fluorophenyl)methyl]piperidin-3-amine, exhibit notable affinity for the dopamine transporter (DAT). Structure-activity relationship studies highlight that modifications to the piperidine ring can enhance selectivity and potency toward DAT compared to serotonin transporters (5HT) . This selectivity is crucial for developing potential treatments for disorders like depression and schizophrenia.
2. Antimicrobial Activity
Recent studies have explored the antimicrobial properties of related piperidine compounds. While specific data on (3S)-1-[(3-Fluorophenyl)methyl]piperidin-3-amine is limited, other derivatives have shown significant antimicrobial activity against various pathogens. For example, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against bacteria such as Staphylococcus aureus . This suggests potential applications in treating bacterial infections.
3. Inhibition of Enzymatic Activity
The compound has also been investigated for its ability to inhibit key enzymes involved in various biological processes. For instance, some derivatives have shown inhibitory effects on DNA gyrase and dihydrofolate reductase (DHFR), critical enzymes in bacterial DNA replication and folate metabolism, respectively . The IC50 values for these activities ranged from micromolar to sub-micromolar concentrations, indicating promising bioactivity.
Table 1: Summary of Biological Activities
Case Study: Structure-Activity Relationship
A study focusing on the SAR of piperidine derivatives revealed that the introduction of fluorine at specific positions significantly enhanced DAT affinity. For example, compounds with para-fluoro substitutions exhibited increased binding compared to their non-fluorinated counterparts. This finding underscores the importance of fluorine in modulating biological activity and highlights pathways for further optimization of (3S)-1-[(3-Fluorophenyl)methyl]piperidin-3-amine .
Q & A
Q. How do pH and solvent polarity influence the compound’s stability in biological assays?
- In PBS (pH 7.4), the compound shows 90% stability over 24 h, but degrades to 70% in acidic conditions (pH 3.0). Co-solvents (e.g., 10% PEG-400) mitigate aggregation in aqueous buffers. Accelerated stability studies (40°C/75% RH) guide formulation development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
